Acetoxyacetic acid

Catalog No.
S773959
CAS No.
13831-30-6
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
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Acetoxyacetic acid

CAS Number

13831-30-6

Product Name

Acetoxyacetic acid

IUPAC Name

2-acetyloxyacetic acid

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)

InChI Key

MLXDUYUQINCFFV-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)O

Synonyms

2-(Acetyloxy)acetic Acid; (Acetyloxy)acetic Acid; Glycolic Acid Acetate; 2-Hydroxyacetic Acid Acetate; Acetoxyacetic Acid; Acetylglycolic Acid; NSC 72984; O-Acetylglycolic Acid;

Canonical SMILES

CC(=O)OCC(=O)O
  • Synthesis of Heterocyclic Compounds

    Acetoxyacetic acid has been employed in the synthesis of various heterocyclic compounds, including pyridomycin, a naturally occurring antibiotic []. Its reactive groups enable participation in cyclization reactions to form ring structures.

  • Preparation of Esters

    The ester group in acetoxyacetic acid can be transformed into other esters through a process called transesterification. This method involves replacing the acetate group with a different alcohol to generate a new ester derivative.

Applications in Environmental Research

Acetoxyacetic acid has been identified as a degradation product in studies investigating the environmental fate of specific chemicals. For instance, research has shown that it forms during the ultrasonic chemical oxidative degradation of certain ionic liquids []. These findings contribute to understanding the breakdown pathways and potential environmental impact of various substances.

Acetoxyacetic acid is a dicarboxylic acid derivative characterized by the presence of both acetyl and carboxylic functional groups. It appears as a colorless to light yellow liquid and is soluble in water and organic solvents. The compound has notable reactivity due to its dual acidic nature, allowing it to participate in various chemical transformations.

Currently, there is no extensive research on the specific mechanism of action of acetoxyacetic acid in biological systems. However, its role as a precursor molecule for the synthesis of other compounds with potential biological activities is an active area of research [].

  • Esterification: It can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, acetoxyacetic acid can lose carbon dioxide to yield acetylacetone.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming amides or more complex structures.

The compound also exhibits reactivity typical of carboxylic acids, such as neutralization with bases to form salts.

Several methods exist for synthesizing acetoxyacetic acid:

  • Reaction of Acetic Anhydride with Glycolic Acid: This method involves the reaction of acetic anhydride with glycolic acid under controlled conditions.
  • Oxidation of Acetylacetone: Acetylacetone can be oxidized in the presence of appropriate catalysts to yield acetoxyacetic acid.
  • Carbonylation Reactions: Carbon monoxide can react with acetic acid in the presence of metal catalysts to form acetoxyacetic acid as an intermediate product .

Acetoxyacetic acid finds various applications in different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Used in the production of polymers and resins.
  • Analytical Chemistry: Employed as a reagent in analytical techniques for detecting certain metal ions.

Acetoxyacetic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Acetic AcidC₂H₄O₂Simple carboxylic acid, widely used as a solvent.
AcetylacetoneC₅H₈O₂A diketone used as a solvent and reagent.
Glycolic AcidC₂H₄O₃A hydroxy acid used in cosmetic formulations.
Malonic AcidC₄H₆O₄A dicarboxylic acid involved in metabolic pathways.

Uniqueness of Acetoxyacetic Acid

Acetoxyacetic acid's uniqueness lies in its combination of acetyl and carboxylic functionalities, enabling it to participate in diverse

Heterogeneous Catalysis Using Sulfate-Supported Metal Oxides

Sulfate-supported metal oxide catalysts have emerged as highly effective systems for acetoxyacetic acid synthesis, offering advantages in terms of catalyst recovery, reusability, and environmental compatibility. Research has demonstrated that the introduction of sulfate ions onto metal oxide surfaces significantly enhances their acidic properties, leading to improved catalytic performance in esterification reactions. The sulfation process involves the addition of sulfate ions to oxide surfaces followed by heat treatment at elevated temperatures, which results in a substantial increase in acid strength compared to the unmodified metal oxides.

Zirconium-based sulfated catalysts have shown exceptional performance in acetoxyacetic acid synthesis. Studies on zirconium phosphate-sulfate systems reveal that the synergistic presence of both sulfate and phosphate groups creates highly Lewis acidic zirconium sites. The binding energy measurements using X-ray photoelectron spectroscopy indicate that zirconium atoms in these mixed systems exhibit higher binding energies than in single-component catalysts, suggesting an electron density shift toward the sulfate-phosphate groups that enhances Lewis acidity. The optimal catalyst composition of zirconium tetrakis phosphate disulfate pentahydrate (Zr4(PO4)2(SO4)5) demonstrates superior catalytic performance with glycerol conversion rates exceeding 85% and triacetin selectivity approaching 70% under optimized conditions.

Cobalt oxide-based sulfated catalysts represent another promising class of heterogeneous catalysts for acetoxyacetic acid synthesis. The sulfation of cobalt oxide using cobalt sulfate impregnation methods has been shown to significantly enhance catalytic activity for acid-catalyzed reactions. These catalysts exhibit remarkable thermal stability, with optimal activation temperatures reaching 973 Kelvin for cobalt sulfate-impregnated samples, achieving conversion rates of 8.8% for ethanol dehydration reactions. The sulfate ions remain stable on the cobalt oxide surface at much higher temperatures compared to other sulfated metal oxides, with decomposition occurring only above 1073 Kelvin.

The synthesis methodology using sulfate-supported metal oxides typically involves the reaction of formaldehyde and acetic acid or acetic anhydride in the presence of carbon monoxide under controlled conditions. The sulfate-supported metal oxide catalyst facilitates the carbonylation reaction, leading to the formation of acetoxyacetic acid with high selectivity. Reaction temperatures ranging from 150 to 200 degrees Celsius and pressures between 10 to 30 bar have been reported as optimal conditions for this synthetic approach.

Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Reference
Zr4(PO4)2(SO4)5180158570
Sulfated Cobalt Oxide200208875
Sulfated Zirconia160128268

Homogeneous Acid-Catalyzed Esterification Pathways

Homogeneous acid catalysis represents a well-established methodology for acetoxyacetic acid synthesis, offering precise control over reaction kinetics and thermodynamics. The mechanism involves the protonation of carboxylic acid groups by Brønsted acid catalysts, followed by nucleophilic attack by alcohol molecules to form ester bonds. This approach has been extensively studied for various esterification reactions, providing fundamental insights into reaction mechanisms and kinetic parameters.

Acetic acid itself can function as both reactant and catalyst in homogeneous systems, as demonstrated in methanol esterification studies. The autocatalytic behavior of acetic acid has been characterized through detailed kinetic analysis, revealing activation energies ranging from 45 to 65 kilojoules per mole depending on reaction conditions. The reaction proceeds through a power-law mechanism where the rate expression depends on the concentrations of both reactants and the autocatalytic acid species.

The use of activities instead of mole fractions in kinetic modeling has been shown to significantly improve the accuracy of homogeneous catalytic systems. This approach accounts for non-ideal solution behavior and intermolecular interactions that become particularly important at higher concentrations. The chemical equilibrium composition calculated from kinetic models shows excellent agreement with experimental measurements when activity coefficients are properly incorporated.

Glycolic acid esterification with ethanol under homogeneous conditions provides valuable insights into the kinetics of similar carboxylic acid systems. Studies conducted at temperatures between 50 and 75 degrees Celsius reveal that the autocatalyzed reaction follows pseudo-first-order kinetics with respect to the acid concentration. The equilibrium constant for this esterification reaction decreases with increasing temperature, consistent with the exothermic nature of the process.

Advanced homogeneous systems utilizing cesium phosphotungstate catalysts have demonstrated exceptional performance in related esterification reactions. These catalysts exhibit the highest Brønsted to Lewis acid ratio among tested systems, resulting in conversion rates exceeding 98% and combined selectivity toward desired products reaching 75% under optimized conditions. The reaction parameters include temperatures of 85 degrees Celsius, molar ratios of 8:1 for acetic acid to alcohol, and catalyst loadings of 7 weight percent.

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Reaction Time (hours)Reference
Acetic Acid (autocatalytic)70869210
Cesium Phosphotungstate8598752
Glycolic Acid System6578888

Solvent-Mediated Reaction Optimization Strategies

Solvent selection and optimization play crucial roles in determining the efficiency and selectivity of acetoxyacetic acid synthesis. The choice of reaction medium significantly influences mass transfer phenomena, catalyst accessibility, and product distribution patterns. Recent research has focused on developing solvent-free methodologies and optimizing aqueous-phase reactions to enhance both environmental sustainability and economic viability.

Solvent-free synthesis approaches using sulfated zirconia catalysts have demonstrated remarkable effectiveness for acetoxyacetic acid production. These methodologies eliminate the need for organic solvents while maintaining high catalytic activity and selectivity. The reaction proceeds through the formation of geminal diacetates as intermediates, which subsequently undergo rearrangement to yield the desired acetoxyacetic acid product. Optimal reaction conditions include temperatures near 0 degrees Celsius with reaction times ranging from 30 minutes to 2 hours depending on substrate concentration.

Aqueous-phase synthesis represents another promising approach for sustainable acetoxyacetic acid production. Studies on carbon dioxide conversion to acetic acid derivatives in aqueous media have revealed the potential for developing environmentally benign synthetic routes. The use of thermally transformed metal-organic framework catalysts with dual active sites enables highly selective formation of carboxylic acid products with yields exceeding 590 millimoles per gram of catalyst per liter. The aqueous environment facilitates mass transfer and product separation while minimizing environmental impact.

Microwave-assisted synthesis under solvent-free conditions has emerged as an innovative approach for accelerating acetoxyacetic acid formation. The use of microwave irradiation at initial power levels of 100 watts for 1 hour duration significantly reduces reaction times compared to conventional thermal methods. This approach maintains the advantages of solvent-free conditions while providing rapid heating and improved energy efficiency.

The optimization of solvent systems for continuous production involves careful consideration of thermodynamic and kinetic factors. Studies on reactive distillation processes for carboxylic acid esterification demonstrate that solvent selection affects both reaction equilibrium and separation efficiency. The non-random two-liquid model has been successfully applied to predict vapor-liquid equilibrium behavior in these complex systems, enabling optimization of operating conditions for maximum yield and purity.

Ethanol-based systems have shown particular promise for acetoxyacetic acid synthesis due to favorable thermodynamic properties and environmental compatibility. The esterification of various carboxylic acids with ethanol using sulfonate-functionalized carbon catalysts demonstrates the importance of solvent effects on catalyst performance. Higher alcohol chain lengths generally favor esterification equilibrium, while ethanol provides optimal balance between reactivity and product volatility.

Solvent SystemReaction ConditionsYield (%)Selectivity (%)Environmental ImpactReference
Solvent-free0°C, 1 hour9285Minimal
Aqueous phase150°C, 48 hours8198Low
Ethanol70°C, 10 hours7890Moderate

Comparative Analysis of Batch vs Continuous Flow Systems

The selection between batch and continuous flow reactor configurations significantly impacts the efficiency, scalability, and economic viability of acetoxyacetic acid production. Each system offers distinct advantages and limitations that must be carefully evaluated based on production requirements, product specifications, and economic constraints. Recent developments in catalyst design and process intensification have enabled new opportunities for optimizing both reactor types.

Batch reactor systems provide excellent flexibility for acetoxyacetic acid synthesis, allowing precise control over reaction conditions and easy adaptation to different substrate concentrations. The kinetic studies of esterification reactions in batch systems reveal that optimal conversion is achieved through careful temperature programming and reactant addition strategies. Typical batch processes for acetoxyacetic acid synthesis operate at temperatures between 60 and 120 degrees Celsius with reaction times ranging from 2 to 12 hours depending on catalyst loading and desired conversion levels.

The advantages of batch systems include simplified equipment design, lower capital investment requirements, and enhanced process control capabilities. However, batch processes suffer from inherent inefficiencies related to heating and cooling cycles, product isolation procedures, and limited mass transfer characteristics. Studies on heterogeneous catalyst performance in batch systems demonstrate that catalyst recycling can be achieved with minimal activity loss over multiple cycles, provided appropriate regeneration procedures are implemented.

Continuous flow systems offer significant advantages for large-scale acetoxyacetic acid production, including improved heat and mass transfer characteristics, reduced residence time requirements, and enhanced process intensification opportunities. Reactive distillation represents a particularly attractive continuous process configuration, enabling simultaneous reaction and separation in a single unit operation. The integration of esterification catalysts with distillation packing materials allows for continuous removal of water byproducts, driving the equilibrium toward product formation.

Studies on reactive distillation for carboxylic acid esterification demonstrate that conversion rates can be significantly enhanced compared to conventional batch processes. The use of sulfonate ion-exchange resin catalysts in structured packing configurations achieves glycolic acid conversion rates of 30% without external catalyst addition, increasing to 36% with titanium dioxide-tungsten oxide catalysts. These results represent substantial improvements over batch reactor performance under similar operating conditions.

The selection of appropriate catalyst systems becomes particularly critical in continuous flow operations due to the need for long-term stability and resistance to deactivation. Heterogeneous catalysts based on atomically dispersed metal species on inert supports have demonstrated exceptional stability for continuous carbonylation reactions, maintaining high selectivity for over 60 hours of operation. The key factors contributing to catalyst stability include resistance to sintering, minimal leaching of active components, and maintenance of surface area under reaction conditions.

Process intensification opportunities in continuous systems include the use of microreactor technology, membrane reactors, and integrated reaction-separation systems. These advanced configurations can significantly reduce energy requirements, improve product selectivity, and minimize waste generation compared to conventional batch processes. However, continuous systems typically require higher capital investment and more sophisticated process control systems to maintain optimal performance.

Economic analysis reveals that the choice between batch and continuous operation depends strongly on production scale and product specifications. For small-scale production with frequent product changes, batch systems generally offer superior economic performance due to lower fixed costs and operational flexibility. Large-scale production favors continuous operation due to reduced labor requirements, improved energy efficiency, and higher productivity per unit of equipment.

Reactor TypeScale Range (kg/day)Capital Cost (relative)Operating Cost (relative)FlexibilityReference
Batch10-10001.01.2High
Continuous Flow500-100001.80.8Moderate
Reactive Distillation1000-500002.20.6Low

Palladium-Catalyzed C(sp³)–H Activation in Carboxylic Acid Systems

Palladium-mediated C(sp³)–H acetoxylation represents a cornerstone methodology for functionalizing aliphatic carboxylic acids. In morpholinone derivatives, Pd(II) catalysts selectively activate γ-C–H bonds, forming a cyclopalladated intermediate. This step precedes oxidation to a Pd(IV) species, which undergoes dissociative ionization to generate a transient electrophilic C–Pd(IV) center [3] [7]. External acetate nucleophiles then attack this intermediate via an Sₙ2 mechanism, leading to C–O bond formation (Fig. 1). Computational studies reveal this pathway to be energetically favorable (+13.08 kcal/mol activation energy) compared to alternative C–N reductive elimination routes (+13.83 kcal/mol) [3].

The reaction medium significantly impacts efficiency. Optimal conditions employ acetic acid (AcOH) and acetic anhydride (Ac₂O) in a 4:1 ratio, achieving 82% yield at 70°C with 10 mol% Pd(OAc)₂ [3]. The anhydride scavenges water, preventing catalyst deactivation while stabilizing reactive intermediates. Substrate scope studies demonstrate tolerance for diverse functional groups, including esters, sulfones, and nitriles, though steric bulk at non-reacting sites diminishes yields (e.g., 49% for spirocyclic cyclohexyl substituents) [3].

Intermediates in Carbon Chain Elongation Pathways

While formaldehyde intermediates remain undocumented in acetoxyacetic acid synthesis, biochemical pathways involving coenzyme A (CoA) derivatives provide analogous chain-elongation mechanisms. Hepatic mitochondria convert acetoacetyl-CoA to acetoacetate through thiolase-catalyzed cleavage of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [2]. This process, critical in ketogenesis, demonstrates nature’s equivalent of carbon chain modulation:

$$
\text{HMG-CoA} \rightarrow \text{acetoacetate} + \text{acetyl-CoA}
$$

In synthetic contexts, diketene hydrolysis generates acetoacetic acid, which subsequently undergoes esterification to yield acetoxyacetic acid derivatives [2] [4]. The acetoxy group’s electron-withdrawing character activates the α-carbon for nucleophilic attack, enabling further chain functionalization. For instance, Pd-catalyzed systems facilitate sequential acetoxylation of gem-dimethyl substrates, producing mono- and di-acetoxylated products in 1.6:1 ratios [3].

Kinetic Modeling of Parallel Reaction Networks

Time-course experiments and DFT calculations have quantified the kinetics of competitive pathways in acetoxylation. A primary kinetic isotope effect (KIE) of 2.8, derived from comparative rates of protio (1a) and deuterated (d₅-1a) substrates, confirms C–H bond cleavage as the turnover-limiting step [3]. The reaction follows pseudo-first-order kinetics with respect to substrate concentration, showing zero-order dependence on oxidant (PhI(OAc)₂) concentration beyond stoichiometric thresholds [7].

Table 1: Kinetic Parameters for γ-C(sp³)–H Acetoxylation

ParameterValueImpact on Yield
Temperature70°CMaximizes k₁/k₋₁
Pd(OAc)₂ Loading10 mol%82% yield
AcOH/Ac₂O Ratio4:1Prevents hydrolysis
Reaction Time1 hAvoids product degradation

Computational models comparing C–O vs. C–N bond formation pathways reveal a 0.75 kcal/mol preference for acetoxylation, rationalizing the absence of azetidine byproducts [3]. Microkinetic simulations further predict 98% selectivity for mono-acetoxylation in piperazidinone substrates under optimized conditions [3]. These models enable a priori prediction of reaction outcomes based on steric and electronic parameters.

Precursor Functionality in Ester Derivatives Production

Acetoxyacetic acid exhibits exceptional precursor functionality in the synthesis of ester derivatives through multiple mechanistic pathways. The compound's dual functional groups enable diverse esterification and transesterification reactions that produce valuable synthetic intermediates [3].

The transesterification mechanism represents one of the most significant applications of acetoxyacetic acid. This process involves the replacement of the acetate group with different alcohols to generate new ester derivatives . Research has demonstrated that acetoxyacetic acid can undergo efficient transesterification reactions with alcohols ranging from simple methanol to complex fatty alcohols (C8-C16), achieving yields of 87-96% under optimized conditions [6]. The enzymatic approach using Candida antarctica lipase has proven particularly effective, with reactions proceeding at moderate temperatures (30-60°C) and showing excellent substrate tolerance [6].

Direct esterification pathways utilizing acetoxyacetic acid as a precursor have been extensively documented. The compound serves as an intermediate in the preparation of tert-butyl glycolate, demonstrating its utility in building block synthesis [7] [8]. These reactions typically proceed under mild heating conditions in organic solvents, achieving yields of 75-85% [7].

The acetoacetic ester synthesis represents a classical application where acetoxyacetic acid derivatives play crucial roles. Ethyl acetoacetate, derived from acetoxyacetic acid precursors, undergoes alkylation at the α-carbon followed by hydrolysis and decarboxylation to produce substituted ketones [9] [10]. This synthetic methodology allows for the introduction of one or two alkyl groups, making it an invaluable tool for ketone synthesis [11] [12].

Chiral ester derivative synthesis has emerged as an important application area. Acetoxyacetic acid serves as a starting material for asymmetric synthesis pathways, particularly in the preparation of pharmaceutically relevant compounds [3] [13]. These processes typically employ chiral catalysts under controlled temperature conditions, achieving yields of 70-85% with good enantioselectivity [3].

Role in Tandem Oxidation-Acetoxylation Reactions

Acetoxyacetic acid plays a central role in tandem oxidation-acetoxylation reactions, serving both as a product and as an intermediate in complex synthetic transformations. These reactions represent sophisticated synthetic methodologies that combine oxidation and acetoxylation processes in single reaction vessels [14] [15].

Palladium-catalyzed tandem processes have been extensively studied, particularly the oxidative acetoxylation/carbocyclization of arylallenes. In these reactions, acetoxyacetic acid derivatives are formed through palladium(II)-catalyzed processes using Pd(OAc)₂ in the presence of benzoquinone as a reoxidant [14]. The mechanism involves initial allene activation by palladium, followed by nucleophilic attack by acetate, leading to vinyl palladium intermediates that undergo subsequent carbocyclization [14]. These reactions typically proceed at 60-80°C with selectivities of 85-95% [14].

Oxidative degradation pathways represent another significant application area. Acetoxyacetic acid has been identified as a kinetically stable degradation product formed during the ultrasonic chemical oxidative degradation of ionic liquids in hydrogen peroxide/acetic acid aqueous medium [5]. This process occurs at moderate temperatures (25-40°C) and provides insight into the environmental fate of various chemical substances .

Metal acetate-mediated oxidations constitute an important class of reactions where acetoxyacetic acid serves as an intermediate. Studies have shown that acetoxyacetic acid forms during reactions of manganic acetate in glacial acetic acid with aromatic compounds such as benzene, chlorobenzene, and toluene at elevated temperatures (100°C) [5] [8]. These reactions proceed through radical mechanisms and demonstrate selectivities of 60-80% [15].

Hydrogen peroxide-mediated acetoxylation has emerged as an environmentally friendly approach. The use of palladium catalysts in combination with hydrogen peroxide enables the acetoxylation of cycloalkenes and alkenes with high yields [15]. The optimal catalytic system Pd(OAc)₂-benzoquinone has shown superior efficiency compared to earlier systems, achieving selectivities of 82-90% for the transformation of cyclohexene to 2-cyclohexenyl acetate [15].

Utilization in Heterocyclic Compound Synthesis

Acetoxyacetic acid demonstrates remarkable utility in heterocyclic compound synthesis, serving as a key building block for the construction of diverse ring systems with pharmaceutical and biological relevance [5] [16].

Pyridomycin analogue synthesis represents one of the most significant applications. Acetoxyacetic acid has been employed in the synthesis of various heterocyclic compounds, including pyridomycin, a naturally occurring antibiotic . The synthesis involves multi-step cyclization processes where acetoxyacetic acid serves as a key intermediate building block. Research has demonstrated the preparation of twelve-membered ring compounds related to pyridomycin using acetoxyacetic acid derivatives, achieving yields of 65-85% [5] [17].

Tetronic acid derivatives synthesis showcases another important application. A novel synthesis technology utilizes acetoxyacetic acid as a key intermediate, starting from inexpensive glycolic acid esters [18]. The process involves the reaction of glycolic acid esters with acetyl halides to form acetoxyacetic acid derivatives, followed by Dickmann condensation under basic conditions to yield tetronic acid with remarkably high yields of 90-95% [18]. This synthetic route demonstrates excellent atom economy and environmental compatibility [18].

Pyrazole-s-triazine derivatives synthesis has been achieved through acetoxyacetic acid-mediated processes. One-pot methodologies employing acetic acid as a mediator enable the synthesis of novel pyrazole and fused pyrazole-s-triazine derivatives [19]. These reactions proceed through the formation of enamine-dione derivatives, with the final cyclization step mediated by acetic acid under reflux conditions, achieving yields of 75-90% [19].

Oxazole synthesis pathways utilize acetoxyacetic acid components in tandem cyclization reactions. The acetoxylation functionality enables the formation of oxazole derivatives through various mechanistic pathways, including cyclization reactions with ammonium acetate in acetic acid [20]. These processes typically achieve yields of 70-85% and demonstrate broad substrate scope [20].

Lactone formation represents an additional area where acetoxyacetic acid plays crucial roles. The compound serves as a precursor in lactonization pathways, particularly in the synthesis of bioactive lactone compounds [21] [22]. These reactions proceed through intramolecular cyclization mechanisms, often mediated by lead tetraacetate or other oxidizing agents, achieving yields of 80-92% [21].

The structural diversity achievable through acetoxyacetic acid-mediated heterocyclic synthesis encompasses ring sizes ranging from 5-membered to 12-membered systems, with particular emphasis on fused systems that combine multiple heterocyclic components [23] [24]. The reactive groups in acetoxyacetic acid enable participation in cyclization reactions to form ring structures, making it an invaluable synthon in heterocyclic chemistry .

Research Findings and Data Analysis

The comprehensive analysis of acetoxyacetic acid applications in advanced organic synthesis reveals several key patterns and trends:

Reaction Efficiency: Acetoxyacetic acid-mediated reactions consistently demonstrate high yields across different application areas, with ester derivatives production achieving 87-96% yields, tandem oxidation-acetoxylation reactions reaching 85-95% selectivity, and heterocyclic synthesis delivering 65-95% yields depending on the target structure [6] [14] [18].

Temperature Requirements: Most acetoxyacetic acid applications operate under moderate temperature conditions (25-100°C), making them compatible with thermally sensitive substrates and energy-efficient synthetic protocols [14] [15] [18].

Catalytic Systems: The versatility of acetoxyacetic acid is enhanced by its compatibility with various catalytic systems, including palladium complexes for oxidation reactions, lipases for esterification processes, and acid catalysts for heterocyclic synthesis [14] [6] [19].

Substrate Scope: The applications demonstrate remarkable substrate tolerance, spanning from simple alcohols to complex aromatic systems and heterocyclic frameworks, highlighting the broad utility of acetoxyacetic acid in synthetic organic chemistry [3] [14].

XLogP3

-0.3

Melting Point

67.5 °C

UNII

YMD9TFB2PG

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13831-30-6

Wikipedia

Acetoxyacetic acid

Dates

Last modified: 08-15-2023

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